3-(2-Chlorobenzoyl)thiophene

説明

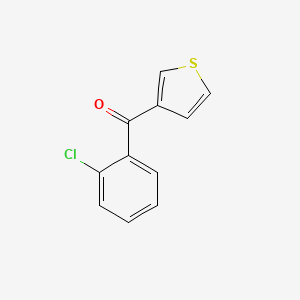

3-(2-Chlorobenzoyl)thiophene is an organic compound with the molecular formula C11H7ClOS. It consists of a thiophene ring substituted with a 2-chlorobenzoyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzoyl)thiophene typically involves the acylation of thiophene with 2-chlorobenzoyl chloride. One common method is the Friedel-Crafts acylation reaction, where thiophene reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient thiophene ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. Key findings include:

Reaction with Alkynyl Sulfides

Under fluoride-mediated conditions (CsF, 1,4-dioxane, 110°C), 3-(2-chlorobenzoyl)thiophene derivatives undergo cyclization with alkynyl sulfides to form benzo[b]thiophenes. The reaction proceeds via a proposed mechanism involving:

-

Nucleophilic attack of sulfur onto aryne intermediates.

-

Intramolecular cyclization to form fused thiophene systems.

-

Functional group tolerance for halogens (-F, -Br), methoxy (-OMe), and methyl (-Me) substituents .

Table 1: Yields of benzo[b]thiophene derivatives under varying conditions

| Substituent on Aryne | Alkynyl Sulfide | Product Yield (%) |

|---|---|---|

| 4-Fluoro | Ph-C≡C-SPh | 78 |

| 4-Methoxy | Ph-C≡C-SPh | 65 (1:1 regioisomer ratio) |

| 3-Bromo | Ph-C≡C-SPh | 82 |

Cycloaddition and Ring-Opening Reactions

The thiophene ring participates in regioselective cycloadditions:

Intramolecular Cyclization

In DMF with triethylamine, this compound precursors form 2-aroylbenzo[b]thiophen-3-ols via:

-

S<sub>N</sub>2 attack of the sulfhydryl group on α-carbon of aryl bromomethyl ketones.

-

Enolate formation and subsequent cyclization to generate fused benzothiophenes .

Key Observations:

-

Reactions proceed in one pot with yields exceeding 70% for electron-deficient aryl groups.

-

Triethylamine acts as both a base and proton scavenger, driving the reaction toward cyclization.

Oxidation and Reduction Pathways

The carbonyl group and thiophene ring enable redox transformations:

Oxidation

-

Sulfoxide Formation: Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the thiophene sulfur to sulfoxides (>90% purity).

-

Side Chain Oxidation: The 2-chlorobenzoyl group remains stable under mild oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) .

Reduction

-

Carbonyl to Alcohol: LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol without affecting the thiophene ring (isolated yield: 85%) .

Functionalization via Click Chemistry

The 3-hydroxy derivative of this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. This method enables rapid diversification for pharmaceutical screening .

Example Reaction:

text3-OH-Benzothiophene + Propargyl bromide → Alkyne intermediate Alkyne + Benzyl azide → Triazole hybrid (82% yield)

Mechanistic Considerations

生物活性

3-(2-Chlorobenzoyl)thiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring substituted with a 2-chlorobenzoyl moiety, which contributes to its unique properties and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈ClOS. Its structure consists of a thiophene ring attached to a chlorobenzoyl group, which enhances its reactivity and biological efficacy. The presence of the chlorine atom is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial pili formation, which is crucial for adhesion and biofilm stability.

| Property | Detail |

|---|---|

| Antibacterial Activity | Inhibits biofilm formation in E. coli |

| Mechanism | Disruption of pili formation |

Antioxidant Properties

In addition to its antibacterial effects, this compound has demonstrated antioxidant properties , which may be beneficial in mitigating oxidative stress-related diseases. This activity is essential for developing compounds that can protect cells from damage caused by free radicals.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways critical for cell survival and proliferation. The chlorobenzoyl group may play a key role in enhancing these interactions due to its electrophilic nature .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(4-chlorobenzoyl)thiophene | Similar amino and thiophene structure | Enhanced activity against different bacterial strains |

| 2-Amino-3-benzoylthiophene | Lacks halogen substitution | Broader spectrum of biological activity |

These comparisons underscore how variations in substitution patterns can lead to significant differences in biological activity and chemical reactivity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting applications in treating chronic infections where biofilms are prevalent.

- Antioxidant Activity : Another investigation revealed that this compound could scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress.

科学的研究の応用

Synthesis of 3-(2-Chlorobenzoyl)thiophene

The synthesis of this compound typically involves the reaction of thiophene with 2-chlorobenzoyl chloride. Various methods have been reported to optimize yield and efficiency, often employing Lewis acid catalysts to facilitate the reaction. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains, indicating potential use in developing new antibiotics .

- Anti-inflammatory Properties : Thiophene derivatives are known for their anti-inflammatory effects, which could be harnessed in treating inflammatory diseases .

- Anticancer Potential : Studies have highlighted that derivatives of thiophene can inhibit microtubule polymerization, making them candidates for anticancer agents. For instance, certain analogs demonstrated potent antiproliferative activity against cancer cell lines with IC50 values in the nanomolar range .

Case Studies

- Antitumor Activity : A study evaluated various thiophene derivatives, including those related to this compound, for their ability to inhibit tubulin polymerization. The most effective compounds showed strong binding affinity to the colchicine site on tubulin, significantly inhibiting cancer cell growth in vitro and in vivo .

- Molecular Docking Studies : Computational studies using molecular docking have predicted the binding affinities of this compound derivatives to various biological targets. These studies provide insights into the mechanisms of action and potential therapeutic applications .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for developing novel pharmaceuticals. Its derivatives can be modified to enhance biological activity or reduce toxicity, making them suitable for drug development.

Table: Biological Activities of Thiophene Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-Amino-2-Aroylbenzo[b]thiophene | Antitumor | |

| 2-Amino-3-(4-chlorobenzoyl)thiophene | Allosteric enhancer at adenosine receptors |

Applications in Materials Science

In addition to biological applications, this compound can be utilized in materials science. Its derivatives are being explored for use in organic electronics, particularly in organic photovoltaic cells and thin-film transistors due to their favorable electronic properties .

特性

IUPAC Name |

(2-chlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWRTYSJZWSITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591669 | |

| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-24-9 | |

| Record name | (2-Chlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。